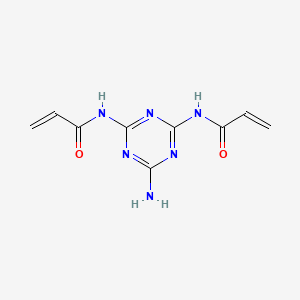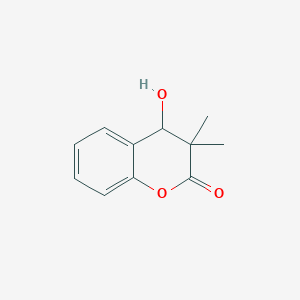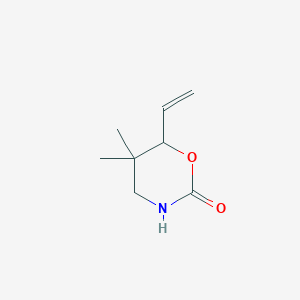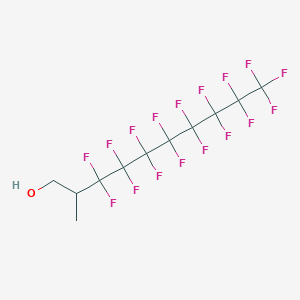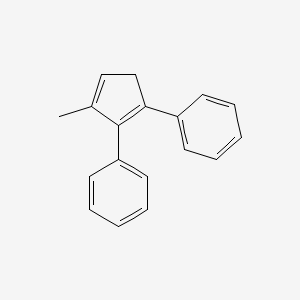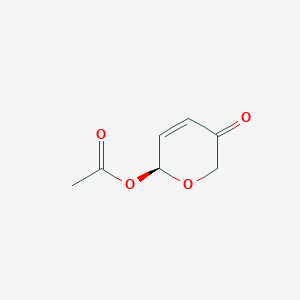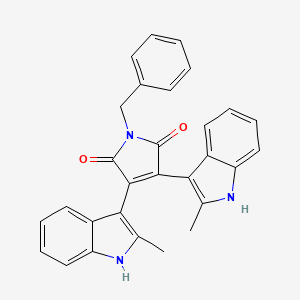
1H-Pyrrole-2,5-dione, 3,4-bis(2-methyl-1H-indol-3-yl)-1-(phenylmethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“1H-Pyrrole-2,5-dione, 3,4-bis(2-methyl-1H-indol-3-yl)-1-(phenylmethyl)-” is a complex organic compound that belongs to the class of pyrrole derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “1H-Pyrrole-2,5-dione, 3,4-bis(2-methyl-1H-indol-3-yl)-1-(phenylmethyl)-” typically involves multi-step organic reactions. Common starting materials include indole derivatives, benzyl compounds, and pyrrole-2,5-dione. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Catalysts: Catalysts like palladium on carbon (Pd/C) and platinum (Pt) may be employed to facilitate reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction may produce various hydro derivatives.
科学研究应用
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a building block for the synthesis of more complex molecules.
Biology
In biological research, the compound is investigated for its potential as a bioactive molecule. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties.
Medicine
In medicinal chemistry, the compound is explored for its potential therapeutic applications. It may be used as a lead compound for drug development.
Industry
In the industrial sector, the compound may find applications in the development of new materials, such as polymers and dyes.
作用机制
The mechanism of action of “1H-Pyrrole-2,5-dione, 3,4-bis(2-methyl-1H-indol-3-yl)-1-(phenylmethyl)-” involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound may modulate biological pathways, leading to its observed effects.
相似化合物的比较
Similar Compounds
1H-Pyrrole-2,5-dione derivatives: Other derivatives of pyrrole-2,5-dione with different substituents.
Indole derivatives: Compounds containing the indole moiety with various functional groups.
Benzyl compounds: Compounds with benzyl groups attached to different core structures.
Uniqueness
The uniqueness of “1H-Pyrrole-2,5-dione, 3,4-bis(2-methyl-1H-indol-3-yl)-1-(phenylmethyl)-” lies in its specific combination of functional groups and its potential biological activities. This makes it a valuable compound for research and development in various scientific fields.
属性
CAS 编号 |
152537-89-8 |
|---|---|
分子式 |
C29H23N3O2 |
分子量 |
445.5 g/mol |
IUPAC 名称 |
1-benzyl-3,4-bis(2-methyl-1H-indol-3-yl)pyrrole-2,5-dione |
InChI |
InChI=1S/C29H23N3O2/c1-17-24(20-12-6-8-14-22(20)30-17)26-27(25-18(2)31-23-15-9-7-13-21(23)25)29(34)32(28(26)33)16-19-10-4-3-5-11-19/h3-15,30-31H,16H2,1-2H3 |
InChI 键 |
ULQWZZBZVLTFHA-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C2=CC=CC=C2N1)C3=C(C(=O)N(C3=O)CC4=CC=CC=C4)C5=C(NC6=CC=CC=C65)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


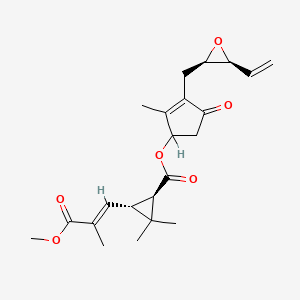
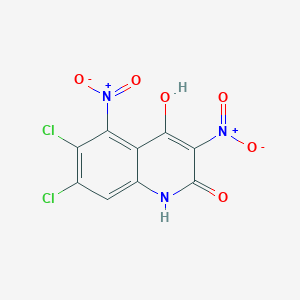
![5-[(1H-1,2,4-Triazol-1-yl)methyl]-2,3-dihydro-1H-inden-1-one](/img/structure/B14267709.png)

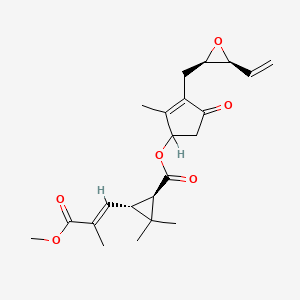
![1-[(3,4-Dimethoxyphenyl)methyl]-4-methylazetidin-2-one](/img/structure/B14267739.png)
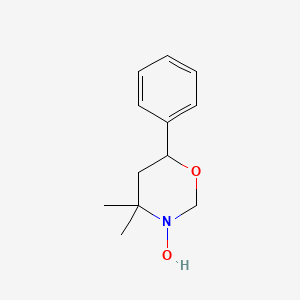
![1H-Tetrazole, 5-[4'-(bromomethyl)[1,1'-biphenyl]-2-yl]-1-(trifluoromethyl)-](/img/structure/B14267764.png)
